N-(2,3-dimethylphenyl)-2-(methylamino)acetamide

Description

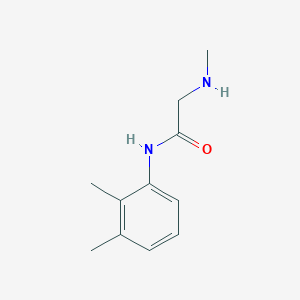

Chemical Structure and Synthesis N-(2,3-dimethylphenyl)-2-(methylamino)acetamide (IUPAC name: 2-(methylamino)-N-(2,3-dimethylphenyl)acetamide) is an acetamide derivative characterized by a methylamino group (-NHCH₃) at the α-carbon of the acetamide backbone and a 2,3-dimethylphenyl substituent on the nitrogen atom (Fig. 1). Its hydrochloride salt (CAS: 42459-27-8) has a molecular weight of 228.72 g/mol and is used as a pharmaceutical reference standard, particularly in the analysis of lidocaine-related impurities .

The synthesis of such compounds typically involves coupling aryl amines with activated carboxylic acid derivatives. For example, analogous compounds like N-(2,6-dimethylphenyl)acetamides are synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by crystallization from solvent mixtures .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14) |

InChI Key |

OCKCJOOHJZKLDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CNC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide

General Synthetic Strategy

The preparation of this compound generally involves the nucleophilic substitution of a chloroacetamide intermediate with methylamine, or the acylation of methylamino-substituted intermediates with activated acyl derivatives. The key steps include:

- Synthesis of a chloroacetamide intermediate bearing the 2,3-dimethylphenyl group.

- Nucleophilic substitution by methylamine to introduce the methylamino group.

- Purification and isolation of the final amide compound.

Specific Preparation Protocols

Nucleophilic Substitution Using Methylamine

A closely related compound, N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, has been synthesized via a method that can be adapted for the 2,3-dimethylphenyl derivative. The process involves:

- Dissolving 2-chloro-N-(2,3-dimethylphenyl)acetamide in tetrahydrofuran (THF).

- Cooling a methylamine solution in THF to 0°C under nitrogen atmosphere.

- Slowly adding the chloroacetamide solution to the methylamine solution with stirring.

- Allowing the reaction to proceed overnight at ambient temperature.

- Workup by acid-base extraction: treating with hydrochloric acid, washing with ethyl acetate, basifying to pH 10-12 with sodium hydroxide, and extracting the product into ethyl acetate.

- Drying the organic phase and evaporating the solvent to yield the target compound as an oil or solid.

This method typically yields around 60-70% of the desired product and is favored for its straightforwardness and mild reaction conditions.

Alternative Acylation Route via Activated Acyl Chlorides

Another approach involves the preparation of the amide via acylation of methylamine with an activated acyl chloride derivative of 2,3-dimethylphenyl acetic acid:

- Conversion of 2,3-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with methylamine in an aprotic solvent such as tetrahydrofuran or dichloromethane at low temperatures.

- Stirring the reaction mixture for several hours to ensure complete amide bond formation.

- Isolation of the product by filtration and washing, followed by recrystallization.

This method is widely used in amide synthesis due to the high reactivity of acyl chlorides and typically provides high purity products.

Industrial and Eco-Friendly Process Considerations

Patents on similar compounds have disclosed improvements in the preparation process emphasizing:

- Use of milder methylating agents such as methyl p-toluenesulfonate instead of methyl iodide.

- Use of weak bases (e.g., sodium bicarbonate) for neutralization instead of strong hydrides.

- Employing solvents like toluene and n-heptane for better reaction control and easier product isolation.

- Optimized reaction temperatures (70-90°C) and times to maximize yields (up to 83%) and purity (>99% by HPLC).

Though these patents focus on related fluorinated analogs, the principles can be adapted for the synthesis of this compound to enhance scalability and environmental compatibility.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with methylamine | 2-chloro-N-(2,3-dimethylphenyl)acetamide, methylamine, THF, 0°C to RT overnight | ~67 | Moderate to high | Straightforward, mild conditions |

| Acylation with acid chloride | 2,3-dimethylphenylacetyl chloride, methylamine, THF or DCM, low temperature | High | High | Common amide synthesis, requires acid chloride preparation |

| Eco-friendly industrial process | Methyl p-toluenesulfonate, weak bases (NaHCO3), toluene/n-heptane, reflux 70-90°C | Up to 83 | >99% (HPLC) | Improved yield, purity, and scalability |

Chemical Reactions Analysis

Oxidation Reactions

The methylamino group and aromatic system are susceptible to oxidation under specific conditions.

Reduction Reactions

The acetamide functional group can be reduced to generate amine derivatives.

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution (NAS) are prominent.

Electrophilic Aromatic Substitution

The electron-donating methyl groups activate the aromatic ring toward EAS.

Nucleophilic Acyl Substitution

The acetamide group participates in NAS under basic or acidic conditions.

Thermal and Photochemical Reactivity

Decomposition pathways and stability under varying conditions:

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of methyl groups on the phenyl ring significantly influences molecular conformation and properties:

- Crystallographic Insights: In N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings is 82.59°, promoting intermolecular N–H···O hydrogen bonds and C–H···π interactions .

Amino Group Modifications

The nature of the amino group on the acetamide backbone affects basicity, solubility, and biological activity:

- Pharmacological Relevance: Lidocaine’s diethylamino group contributes to its local anesthetic efficacy by balancing solubility and membrane permeability . The methylamino group in the target compound may reduce duration of action due to faster metabolism.

Spectroscopic and Physical Properties

Comparative spectroscopic data for acetamide derivatives:

- Impact of Substituents : Methyl groups on the phenyl ring deshield adjacent protons in ¹H NMR, while electron-withdrawing groups (e.g., Cl) shift carbonyl IR peaks to higher frequencies .

Biological Activity

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a dimethylphenyl group and a methylamino substituent. Its molecular formula is , with a molecular weight of approximately 193.25 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to diverse biological effects. For instance, it has been implicated in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. In experiments involving carrageenan-induced paw edema in rats, it demonstrated a notable reduction in inflammation, indicating its potential as an analgesic and anti-inflammatory agent .

Neuroprotective Effects

Given its interaction with cholinergic systems, this compound may also possess neuroprotective properties. Its ability to inhibit AChE suggests a potential role in enhancing acetylcholine levels in the brain, which could be beneficial in conditions like Alzheimer's disease .

In Vitro Studies

A series of studies have evaluated the compound's potency against AChE and BChE. For instance, one study reported an IC50 value for AChE inhibition at 50 nM, highlighting its strong inhibitory action compared to other known inhibitors .

Kinetic Studies

Kinetic analyses using Lineweaver-Burk plots have revealed that this compound acts as a mixed inhibitor for BChE, affecting both maximum velocity (Vmax) and Michaelis constant (Km) values . This suggests that the compound could be further optimized for therapeutic use.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide-based reagents. For example, 3,4-dichlorophenylacetic acid was reacted with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid and amine), maintaining low temperatures (273 K), and using inert conditions. Purification via column chromatography or recrystallization from methylene chloride is recommended .

Q. How can structural characterization be performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and amide bond formation. For example, methyl groups on the phenyl ring appear as singlets (~δ 2.2–2.5 ppm), while the acetamide moiety shows characteristic peaks near δ 3.0–3.5 ppm (N–CH) and δ 6.5–8.0 ppm (aromatic protons) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. As seen in related acetamides, planar amide groups and dihedral angles between aromatic rings (e.g., 44.5°–77.5°) can be analyzed to confirm stereoelectronic effects .

Q. What methods are used to determine physicochemical properties like solubility and stability?

- Methodological Answer :

- Solubility : Use high-performance liquid chromatography (HPLC) with UV detection to quantify solubility in solvents (e.g., >61.3 µg/mL in DMSO, as reported for structurally similar compounds) .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via LC-MS and compare with pharmacopeial standards (e.g., USP/EP guidelines) .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

- Methodological Answer : Structural analogs like 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) activate TRPC3/6/7 channels in dose-dependent manners. To assess activity:

- Use recombinant TRPC-expressing HEK293 cells and measure intracellular Ca flux via fluorescence assays .

- Compare EC values with positive controls (e.g., Lidocaine derivatives) to evaluate potency .

Q. How can analytical methods be validated for quality control in research settings?

- Methodological Answer :

- HPLC Method Validation : Follow ICH Q2(R1) guidelines. Parameters include:

- Linearity : Prepare 5–7 concentration levels (e.g., 10–100 µg/mL) with R ≥ 0.995.

- Precision : Repeat intraday/interday analyses (RSD < 2%).

- Accuracy : Spike recovery tests (98–102%) using reference standards .

- Mass Spectrometry : Use Q-TOF or Orbitrap systems for impurity profiling and structural confirmation .

Q. What structural features influence the compound’s bioactivity compared to analogs like Lidocaine?

- Methodological Answer :

- SAR Analysis : Replace substituents systematically (e.g., methylamino vs. diethylamino groups) and assess effects on target binding. For example, Lidocaine’s diethylamino group enhances lipid solubility and nerve-blocking duration, while methylamino may alter metabolic stability .

- Docking Studies : Use AutoDock Vina to model interactions with ion channels (e.g., TRPC6). Compare binding energies of this compound with PPZ2 (ΔG ≈ −9.5 kcal/mol) .

Q. How do conformational variations in the solid state affect reactivity or bioavailability?

- Methodological Answer :

- Crystallographic Analysis : Resolve polymorphs using SHELXD/SHELXL. For example, three conformers in 2-(3,4-dichlorophenyl)acetamide showed dihedral angle variations (54.8°–77.5°), impacting hydrogen-bonding networks (R_2$$^2(10) motifs) .

- Solubility Studies : Compare dissolution rates of different polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.